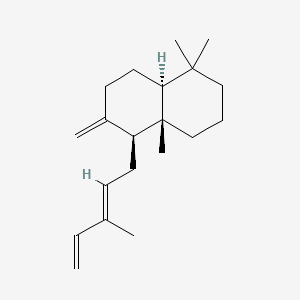

(12E)-labda-8(17),12,14-triene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC 名称 |

(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-[(2E)-3-methylpenta-2,4-dienyl]-2,3,4a,5,6,8-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18-,20+/m0/s1 |

InChI 键 |

VJVMMXUPZGOBSN-DIUMXTPXSA-N |

手性 SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C)/C=C |

规范 SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C)C=C |

产品来源 |

United States |

Natural Occurrence and Distribution of 12e Labda 8 17 ,12,14 Triene

Phytochemical Studies and Plant Sources

Phytochemical investigations have identified (12E)-labda-8(17),12,14-triene or its closely related derivatives in a variety of plant families. These findings highlight the compound's role as a secondary metabolite, often produced in response to external stimuli or as part of the plant's defense mechanisms.

The presence of syn-labda-8(17),12E,14-triene has been confirmed in rice (Oryza sativa). nih.govebi.ac.uk Its biosynthesis is a notable example of enzymatic plasticity. nih.gov The rice enzyme OsKSL10, previously identified as an ent-sandaracopimaradiene (B1252091) synthase, also catalyzes the conversion of the substrate syn-copalyl diphosphate (B83284) (syn-CPP) into syn-labda-8(17),12E,14-triene. nih.govuniprot.org This dual reactivity demonstrates an evident plasticity within the rice diterpene synthase family. nih.gov

The compound has been successfully detected in extracts from induced rice leaves, with its structure verified through gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The enzyme responsible is also classified as labdatriene synthase (EC 4.2.3.99). expasy.org This enzymatic activity is linked to the production of phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogens. uniprot.orgacs.org

Table 1: Identification of syn-labda-8(17),12E,14-triene in Oryza sativa

| Finding | Method/Enzyme | Reference |

|---|---|---|

| Detection in induced rice leaf extract | GC-MS | nih.govresearchgate.net |

| Structural confirmation | NMR Spectroscopy | nih.gov |

| Biosynthetic Enzyme | OsKSL10 / labdatriene synthase | nih.govuniprot.orgexpasy.org |

Within the Lamiaceae family, research has focused on the genus Ocimum, known for its aromatic and medicinal properties. acs.org While the parent compound this compound has not been directly isolated, a dihydroxylated derivative, labda-8(17),12E,14-triene-2R,18-diol , has been identified in Ocimum labiatum. sci-hub.ruresearchgate.netd-nb.info The isolation of this labdane (B1241275) diterpenoid was first reported in 2007. d-nb.info Similarly, another related compound, labda-8(17),12E,14-trien-2α,18-diol , was isolated from Orthosiphon labiatus, a fellow member of the Lamiaceae family. semanticscholar.org The presence of these derivatives signifies that the core labda-8(17),12,14-triene skeleton is synthesized by plants in this family.

Phytochemical analysis of the stem bark of Turraeanthus africanus, a tree in the Meliaceae family, has yielded a variety of labdane diterpenoids. thieme-connect.comnih.govresearchgate.net Among the novel compounds isolated is (+)-16-acetoxy-12,15-epoxylabda-8(17),12,14-triene , an acetoxy-epoxy derivative of the core structure. thieme-connect.com This finding, along with the isolation of other complex labdanes from the plant, indicates that T. africanus possesses the biosynthetic machinery to produce the labdatriene skeleton, which is then further modified by other enzymes. thieme-connect.comresearchgate.netresearchgate.netnih.gov

The Zingiberaceae, or ginger family, is another source of labdane-related compounds. The rhizomes of Curcuma amada (mango ginger) are a rich source of (E)-labda-8(17),12-diene-15,16-dial , a related diterpenoid that is a major component of the plant's extracts. researchgate.netniist.res.inniscpr.res.in This dialdehyde (B1249045) has served as a precursor for the chemical synthesis of other biologically active compounds, including 15,16-epoxy-8(17),13(16),14-labdatriene . researchgate.netniscpr.res.in Furthermore, studies on C. amada rhizomes collected in Myanmar led to the isolation of four new labdane diterpenoids along with thirteen known analogs, underscoring the prevalence of this structural class in the species. nih.govresearchgate.net Research on other members of the family, such as Alpinia officinarum, has also resulted in the isolation of novel labdane diterpenes. science.gov

Table 2: Labdane Derivatives in the Zingiberaceae Family

| Plant Species | Compound Isolated | Reference |

|---|---|---|

| Curcuma amada | (E)-labda-8(17),12-diene-15,16-dial | researchgate.netniist.res.inniscpr.res.in |

| Curcuma amada | Multiple labdane diterpenoid analogs | nih.govresearchgate.net |

The labdane diterpene skeleton is not confined to the families mentioned above. A hydroxylated derivative, 6α,7β-dihydroxylabda-8(17),12E,14-triene , has been sourced from Fritillaria ebeiensis of the Liliaceae family. psu.edu The Asteraceae family also contributes to the known sources, with various ent-labdane diterpenoids being isolated from Eupatorium obtusissmum. researchgate.net

Conifers are also known to produce labdane-type diterpenes. science.gov For instance, cones of Pinus densiflora (Pinaceae) and berries of Juniperus communis (Cupressaceae) have been found to contain these compounds. science.gov

Microbial and Marine Biological Sources

Beyond the plant kingdom, the synthesis of this compound has been identified in microorganisms. Research into the genomes of bacteria from the order Actinomycetales has characterized several pairs of diterpene synthases. ebi.ac.uk Specifically, enzyme pairs from Streptomyces clavuligerus, Salinispora arenicola, and Streptosporangium roseum have been shown to be involved in the formation of labda-8(17),12(E),14-triene . science.govebi.ac.uk

The labdane skeleton is also found in marine organisms. While not the exact target compound, ent-labdane type diterpenoids have been isolated from the Chinese soft coral Sarcophyton trocheliophorum. blrcl.org Additionally, a related isomer, 15,16-epoxy-8(17),13(16),14-labdatriene, was first reported from the marine sponge Cacospongia sp. niscpr.res.in

Biosynthesis in Streptomyces Species

The biosynthesis of this compound in bacteria, particularly within the genus Streptomyces, has been a subject of detailed investigation. Members of the Actinomycetales order are known for their ability to produce a diverse array of secondary metabolites, including labdane-type bicyclic diterpenes. nih.gov

The biosynthetic pathway commences with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). nih.gov In Streptomyces, a pair of diterpene synthases, a type-A and a type-B, are essential for the formation of the labdane skeleton. nih.gov Specifically, the enzyme (+)-copalyl diphosphate synthase (CPS) first catalyzes the cyclization of GGPP to form (+)-copalyl diphosphate. nih.govmdpi.com Subsequently, a second enzyme, this compound synthase, facilitates the conversion of (+)-copalyl diphosphate into this compound. mdpi.com

Research has identified specific gene clusters and enzymes responsible for this process in various Streptomyces species. For instance, in Streptomyces cyslabdanicus, the enzymes CldB and CldD are involved. nih.govnih.gov CldB acts as the (+)-copalyl diphosphate synthase, while CldD is the this compound synthase. nih.govmdpi.com Similarly, in Streptomyces anulatus, the homologous enzymes RmnB and RmnD perform the same functions. nih.gov The generation of this compound by the action of CldB and CldD has been confirmed through enzymatic synthesis. nih.gov

Table 1: Enzymes Involved in the Biosynthesis of this compound in Streptomyces Species

| Species | Gene/Enzyme Pair | Function | Precursor | Product |

| Streptomyces cyslabdanicus | CldB / CldD | Biosynthesis of this compound | Geranylgeranyl diphosphate (GGPP) | This compound |

| Streptomyces anulatus | RmnB / RmnD | Biosynthesis of this compound | Geranylgeranyl diphosphate (GGPP) | This compound |

Production by Marine-Derived Fungi (e.g., Talaromyces sp.)

Fungi, particularly those from marine environments, are recognized as a prolific source of a vast array of secondary metabolites. rsc.orgscispace.com The genus Talaromyces, which is widespread in both terrestrial and marine habitats, has demonstrated significant potential for producing diverse bioactive compounds. scispace.comunina.it While the direct isolation of this compound from a wild-type Talaromyces strain has not been explicitly documented in the reviewed literature, substantial evidence points to their capability to synthesize the necessary precursors for labdane diterpenoids.

Fungi employ two classes of diterpene synthases (diTPSs) for the biosynthesis of labdane diterpenes, starting from geranylgeranyl diphosphate (GGPP). nih.gov A class II diTPS, copalyl pyrophosphate synthase (CPS), is responsible for the initial cyclization of GGPP to a bicyclic diphosphate intermediate, such as (+)-copalyl diphosphate. nih.gov This is the direct precursor for this compound. mdpi.com

A study on a marine-derived fungus, Talaromyces sp. HDN151403, isolated from a sponge in Antarctica, led to the discovery of a silent biosynthetic gene cluster for labdane diterpenes. nih.govmdpi.com Through heterologous expression of this gene cluster in Aspergillus nidulans, researchers were able to produce a variety of labdane diterpene derivatives. nih.govnih.gov This demonstrates that the genetic machinery for producing the core labdane structure is present within this marine-derived Talaromyces species. Furthermore, the MARTS-DB database indicates that Talaromyces verruculosus is capable of synthesizing (+)-copalyl diphosphate. cas.cz

Table 2: Evidence for Labdane Diterpene Biosynthesis in Talaromyces Species

| Species | Finding | Implication for this compound Production |

| Talaromyces sp. HDN151403 | Contains a silent biosynthetic gene cluster for labdane diterpenes, which was successfully expressed in a heterologous host. nih.govmdpi.comnih.gov | Possesses the genetic foundation to produce the labdane skeleton, a prerequisite for this compound synthesis. |

| Talaromyces verruculosus | Capable of synthesizing (+)-copalyl diphosphate. cas.cz | Produces the direct precursor molecule required for the enzymatic synthesis of this compound. |

Biosynthetic Pathways of 12e Labda 8 17 ,12,14 Triene

Fundamental Enzymatic Steps in Diterpenoid Biosynthesis

The journey to (12E)-labda-8(17),12,14-triene begins with foundational steps common to the biosynthesis of all diterpenoids.

Role of Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Precursor

All diterpenoids, including this compound, originate from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netresearchgate.netbeilstein-journals.org GGPP is synthesized in plastids through the methylerythritol 4-phosphate (MEP) pathway. researchgate.net This linear molecule serves as the fundamental building block that undergoes a series of cyclization and rearrangement reactions to generate the vast diversity of diterpenoid structures observed in nature. researchgate.netbeilstein-journals.orgacs.org The enzyme geranylgeranyl diphosphate synthase (GGPPS) is responsible for producing GGPP, which is a critical substrate for various metabolic pathways, including the formation of gibberellins (B7789140), carotenoids, and chlorophylls. nih.govnih.gov

Cyclization to Copalyl Diphosphate (CPP) Stereoisomers (ent-, syn-, normal)

The first committed step in the biosynthesis of most labdane-related diterpenoids is the cyclization of the linear GGPP into a bicyclic intermediate called copalyl diphosphate (CPP). nih.govpnas.org This reaction is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS), which are type II diterpene synthases. nih.gov The cyclization process is initiated by a protonation event and results in the formation of a labdadienyl/copalyl diphosphate intermediate with a specific stereochemistry. nih.gov

Three main stereoisomers of CPP can be formed: ent-CPP, syn-CPP, and normal-CPP (or (+)-CPP). nih.gov The specific stereoisomer produced is determined by the particular CPS enzyme involved. For instance, in the biosynthesis of the plant hormone gibberellin, ent-CPP is the key intermediate. nih.gov The formation of different CPP stereoisomers is a crucial branching point that directs the biosynthetic pathway towards different families of diterpenoids.

Specific Enzymology of this compound Formation

The formation of the specific triene structure of this compound requires the action of specialized enzymes that act upon a particular CPP stereoisomer.

Diterpene Synthase (DTS) Catalysis

Following the formation of the CPP intermediate, a class I diterpene synthase (DTS), often referred to as a kaurene synthase-like (KSL) enzyme, catalyzes the subsequent cyclization and rearrangement reactions. nih.govnih.gov These enzymes are typically specific to a particular CPP stereoisomer. nih.gov The reaction is initiated by the ionization of the diphosphate group from the CPP molecule, leading to the formation of a carbocation that undergoes further transformations to yield the final diterpene hydrocarbon skeleton. pnas.org

Characterization of 9α-Copalyl-diphosphate Diphosphate-lyase [(12E)-9α-labda-8(17),12,14-triene-forming] (EC 4.2.3.99)

The specific enzyme responsible for the synthesis of this compound is classified as 9α-copalyl-diphosphate diphosphate-lyase [(12E)-9α-labda-8(17),12,14-triene-forming], with the Enzyme Commission (EC) number 4.2.3.99. qmul.ac.ukenzyme-database.org This enzyme, also known as labdatriene synthase, catalyzes the conversion of 9α-copalyl diphosphate (which is synonymous with syn-copalyl diphosphate) into (12E)-9α-labda-8(17),12,14-triene and diphosphate. qmul.ac.ukwikipedia.orggenome.jprhea-db.org

Table 1: Enzyme Classification and Reaction

| Accepted Name | labdatriene synthase qmul.ac.ukuniprot.org |

| Systematic Name | 9α-copalyl-diphosphate diphosphate-lyase [(12E)-9α-labda-8(17),12,14-triene-forming] qmul.ac.ukenzyme-database.org |

| EC Number | 4.2.3.99 qmul.ac.ukgenome.jpuniprot.org |

| Reaction | 9α-copalyl diphosphate → (12E)-9α-labda-8(17),12,14-triene + diphosphate qmul.ac.ukgenome.jp |

| Substrate | 9α-copalyl diphosphate (syn-copalyl diphosphate) qmul.ac.ukenzyme-database.org |

| Product | (12E)-9α-labda-8(17),12,14-triene qmul.ac.uknih.gov |

Involvement of Rice KSL Enzymes (OsKSL10) in syn-Labdatriene Production

Research on rice (Oryza sativa) has provided significant insights into the enzymes involved in labdatriene synthesis. Specifically, the rice kaurene synthase-like enzyme, OsKSL10, has been shown to be involved in the production of syn-labdatriene. qmul.ac.uknih.gov While initially characterized as an ent-sandaracopimaradiene (B1252091) synthase involved in the biosynthesis of oryzalexin phytoalexins, further studies revealed that OsKSL10 exhibits substrate promiscuity. qmul.ac.ukuniprot.orgresearchgate.net

This enzyme can utilize syn-CPP as a substrate to produce this compound. nih.goviastate.edu The physiological relevance of this dual functionality is supported by the detection of syn-labda-8(17),12,14-triene in rice tissues, particularly after induction by methyl jasmonate, a plant defense signaling molecule. nih.gov This suggests that the production of syn-labdatriene via OsKSL10 is part of the plant's inducible defense response. nih.gov Kinetic analyses have shown that OsKSL10 has similar catalytic efficiencies for both ent-CPP and syn-CPP, further supporting its role in producing both classes of diterpenes. nih.gov

Metabolic Engineering and Synthetic Biology Approaches

The reconstruction of biosynthetic pathways in heterologous hosts is a powerful strategy for producing complex natural products like this compound. Microbial systems such as Escherichia coli and various Aspergillus species are frequently used due to their genetic tractability and well-understood physiology.

Research has demonstrated the successful heterologous expression of the enzymes required for this compound synthesis. For instance, the generation of labda-8(17),12(E),14-triene was reconfirmed through enzymatic synthesis using recombinant diterpene synthases prepared in E. coli. ebi.ac.uk This involves a modular metabolic engineering system where genes encoding the necessary enzymes are introduced into the microbial host. pnas.orgpnas.org Specifically, the pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is first converted to (+)-copalyl diphosphate (CPP) by a class II diterpene cyclase (a CPP synthase like CldB/RmnB). Subsequently, a class I diterpene synthase, such as CldD or RmnD, catalyzes the conversion of (+)-CPP into labda-8(17),12(E),14-triene. oup.com

This synthetic biology approach has been applied not only in E. coli but also in Streptomyces species. The heterologous expression of a gene cluster from Streptomyces cyslabdanicus in Streptomyces avermitilis led to the production of this compound as a key intermediate. oup.comresearchgate.net Similarly, studies on the fungal genus Aspergillus have highlighted their capacity for labdane-related diterpenoid biosynthesis, often involving gene clusters containing both diterpene synthases and cytochrome P450 monooxygenases, suggesting the potential for producing more complex derivatives. acs.org These modular systems enable the combinatorial assembly of biosynthetic pathways, facilitating the production and derivatization of diterpenoids. pnas.org

Table 1: Enzymes and Host Systems for this compound Biosynthesis

| Enzyme/Gene | Function | Host Organism for Expression | Product |

| CldB / RmnB | Class II Diterpene Cyclase | Escherichia coli, Streptomyces avermitilis | (+)-Copalyl diphosphate |

| CldD / RmnD | Class I Diterpene Synthase | Escherichia coli, Streptomyces avermitilis | This compound |

| ScLS | Class I Diterpene Synthase | Escherichia coli | labda-8(17),12E,14-triene |

| SCLAV_p0491 / SCLAV_p0490 | Diterpene Synthase Pair | Escherichia coli, Streptomyces host | labda-7,13(16),14-triene |

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key driver of metabolic diversity and a valuable tool in synthetic biology. Cytochrome P450 monooxygenases (CYPs), particularly those involved in diterpenoid biosynthesis like ent-kaurene (B36324) oxidases (KOs), are well-known for their broad substrate acceptance. nih.govresearchgate.net

Studies using combinatorial biosynthesis have systematically probed the promiscuity of these enzymes. pnas.orgpnas.org In this approach, various diterpene synthases are used to generate a library of diterpene scaffolds, which are then exposed to a specific CYP. For example, the ent-kaurene oxidase from Arabidopsis thaliana (AtKO) has been shown to hydroxylate a range of labdane-related diterpenoids (LRDs) that are structurally distinct from its native substrate, ent-kaurene. pnas.org

Notably, when presented with LRDs derived from syn-CPP, AtKO was found to hydroxylate syn-labda-8(17),12E,14-triene, primarily at the C3β position. pnas.orgpnas.org This demonstrates that CYPs from primary metabolism (gibberellin biosynthesis) can act on scaffolds from specialized metabolism, creating novel oxygenated compounds. The ability of these enzymes to perform oxidative modifications on a wide array of substrates is fundamental to the structural diversification of diterpenes, enhancing their potential biological activities. researchgate.netmdpi.com This promiscuity provides a rich toolkit for metabolic engineers to produce novel diterpenoid derivatives.

Table 2: Promiscuous Activity of Arabidopsis thaliana ent-Kaurene Oxidase (AtKO) on Labdane (B1241275) Scaffolds

| Substrate | Enzyme | Primary Product(s) |

| syn-labda-8(17),12E,14-triene | AtKO (CYP701A3) | C3β-hydroxylated derivative |

| syn-aphidicolene | AtKO (CYP701A3) | C3β-hydroxylated derivative |

| syn-pimara-7,15-diene | AtKO (CYP701A3) | C3β-hydroxylated and C2α-hydroxylated derivatives |

| syn-stemod-13(17)-ene | AtKO (CYP701A3) | C3β-hydroxylated derivative and C4β-carboxylated derivative |

The evolution of new natural product pathways is partly explained by the concept of enzymatic and metabolic plasticity. nih.govnih.gov This refers to the inherent capacity of enzymes to act on non-native substrates, which may not be present in the organism naturally. This "latent" plasticity can be a powerful evolutionary force, allowing for the rapid development of new metabolic pathways if a novel substrate emerges through mutation or horizontal gene transfer. nih.govnih.gov

A prime example of this phenomenon is observed in the biosynthesis of labdane-related diterpenoids in rice (Oryza sativa). nih.goviitkgp.ac.in Rice naturally produces diterpenoids derived from both ent-CPP and syn-CPP. Research has shown that certain rice diterpene synthases exhibit "evident plasticity" by acting on both of these native precursors. For instance, a previously identified ent-sandaracopimaradiene synthase was also found to convert syn-CPP into syn-labda-8(17),12E,14-triene, a compound that can be detected in the plant. nih.govnih.govrhea-db.org

More strikingly, some rice diterpene synthases demonstrate "latent plasticity" by reacting with normal-CPP, a stereoisomer that is not naturally produced in rice. nih.govnih.gov The ability of enzymes like OsKSL4 and OsKSL11 to utilize this non-native substrate reveals a pre-existing biochemical capacity. nih.gov This latent potential means that if rice were to evolve the ability to produce normal-CPP, it could immediately be incorporated into its secondary metabolism. This, coupled with the known promiscuity of downstream tailoring enzymes like CYPs, provides a mechanism for the swift evolution of complete, novel biosynthetic pathways, leading to new, potentially bioactive diterpenoids. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of 12e Labda 8 17 ,12,14 Triene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of labdane (B1241275) diterpenes, providing a wealth of information about the carbon skeleton and the chemical environment of each proton. nih.govnih.gov Both one-dimensional and two-dimensional NMR techniques are employed to achieve a complete and unambiguous assignment of the molecular structure. uitm.edu.mynih.gov

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and numbers of protons and carbons in the molecule. iaea.org For (12E)-labda-8(17),12,14-triene, the ¹H NMR spectrum typically shows characteristic signals for methyl groups, methylene (B1212753) protons, and olefinic protons. researchgate.net The exocyclic methylene group at C-8(17) gives rise to two distinct singlets, while the conjugated triene system in the side chain produces a series of coupled signals. researchgate.netnih.gov

The ¹³C NMR spectrum complements this information by providing the chemical shifts for each carbon atom. scispace.com The signals for the sp² carbons of the double bonds are readily identifiable in the downfield region of the spectrum. The chemical shifts of the methyl groups can also provide initial clues about their stereochemical orientation (axial vs. equatorial). scispace.com

A representative set of ¹H and ¹³C NMR data for syn-labda-8(17),12E,14-triene, a stereoisomer of this compound, is presented in the table below. nih.gov

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 39.2 | 0.89 (m), 1.54 (m) | |

| 2 | 19.4 | 1.46 (m) | |

| 3 | 42.2 | 1.06 (m), 1.22 (m) | |

| 4 | 33.7 | - | |

| 5 | 56.5 | 0.70 (dd, 12.0, 2.0) | |

| 6 | 24.5 | 1.46 (m) | |

| 7 | 38.4 | 2.03 (m) | |

| 8 | 148.5 | - | |

| 9 | 57.3 | 2.22 (m) | |

| 10 | 39.9 | - | |

| 11 | 26.9 | 2.11 (m) | |

| 12 | 126.9 | 5.45 (t, 7.2) | |

| 13 | 136.0 | - | |

| 14 | 142.0 | 6.32 (dd, 17.4, 10.8) | |

| 15 | 110.2 | 4.90 (d, 10.8), 5.08 (d, 17.4) | |

| 16 | 17.6 | 1.71 (s) | |

| 17 | 106.3 | 4.53 (s), 4.85 (s) | |

| 18 | 33.7 | 0.84 (s) | |

| 19 | 21.8 | 0.87 (s) | |

| 20 | 14.6 | 0.70 (s) |

To establish the complete bonding framework, two-dimensional (2D) NMR experiments are indispensable. uitm.edu.mynih.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlations between H-11 and H-12, and between the protons of the vinyl group (H-14 and H-15), can be readily identified. nih.govd-nb.info

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons, providing a straightforward way to assign the carbon signals based on their attached protons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.govmdpi.com This is particularly useful for connecting the different spin systems identified by COSY and for assigning quaternary carbons. For example, HMBC correlations from the methyl protons (H₃-18, H₃-19, H₃-20) to neighboring carbons help to place these groups within the bicyclic core of the labdane skeleton. frontiersin.org

The stereochemistry of this compound and its derivatives can often be inferred from NMR data. The chemical shifts of the carbon atoms, particularly C-14, are indicative of the configuration of the C12-C13 double bond. nih.gov A significant difference of approximately 10 ppm in the ¹³C chemical shift of C-14 is observed between the E and Z isomers, with the E isomer resonating further downfield (around 141 ppm) compared to the Z isomer (around 131 ppm). nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are pivotal in determining the relative stereochemistry of the molecule. For instance, NOE correlations between H-14 and H-12 can confirm the E-geometry of the double bond between C-13 and C-14. mdpi.com Similarly, correlations between key protons in the decalin ring system help to establish the relative configuration of the chiral centers. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. uitm.edu.mynih.gov For this compound, which has a molecular formula of C₂₀H₃₂, the high-resolution mass spectrum (HRESIMS) will show a molecular ion peak [M]⁺ at m/z 272.2504. nih.govuni.lu

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure. Common fragmentation pathways for labdane diterpenes involve the cleavage of the side chain and fragmentations within the bicyclic ring system. The mass spectrum of syn-labda-8(17),12,14-triene, for example, shows a characteristic fragmentation pattern that can be compared to authenticated standards for identification. nih.govresearchgate.net In some cases, even without a molecular ion peak, the fragmentation pattern can be indicative of the compound class. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While NMR and MS can determine the relative stereochemistry, Electronic Circular Dichroism (ECD) is a crucial technique for assigning the absolute configuration of chiral molecules like labdane diterpenes. uitm.edu.mynih.govnih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a compound is compared with the theoretically calculated spectra for its possible enantiomers. mdpi.comunipi.it A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govunipi.it This method has been successfully applied to determine the absolute configurations of various labdane diterpene derivatives. nih.govmdpi.com For instance, the absolute configuration of new labdane diterpenoids has been established by comparing their experimental ECD spectra with those calculated using quantum chemical methods. nih.govunipi.it

Biological Activities and Mechanisms of Action of 12e Labda 8 17 ,12,14 Triene in in Vitro Models

Anti-inflammatory Properties

(12E)-labda-8(17),12,14-triene, a labdane-type diterpene, has demonstrated notable anti-inflammatory effects in various in vitro studies. Its mechanisms of action involve the modulation of key signaling pathways and the reduction of inflammatory mediators.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway

While direct evidence for the inhibition of the NF-κB signaling pathway by this compound is not explicitly detailed in the provided search results, the downstream effects observed, such as the modulation of cytokine production, are often regulated by NF-κB. For instance, the production of pro-inflammatory cytokines like IL-6 and IL-8, which were influenced by a related labdane (B1241275) diterpenoid, is known to be driven by NF-κB activation. nih.gov This suggests a potential, yet unconfirmed, role for this compound in modulating this critical inflammatory pathway.

Modulation of Arachidonic Acid (AA) Metabolism

The metabolism of arachidonic acid through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a critical process in inflammation, leading to the production of prostaglandins (B1171923) and leukotrienes. hmdb.ca Plant extracts containing labdane-type diterpenes, such as those from the Ocimum genus, have been suggested to possess the potential to inhibit both the cyclooxygenase and lipoxygenase pathways. researchgate.net This indicates that this compound may exert its anti-inflammatory effects by interfering with the enzymatic conversion of arachidonic acid into pro-inflammatory eicosanoids.

Reduction of Nitric Oxide (NO) Production

This compound and its derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs), a labdane diterpenoid isolated from Ocimum labiatum decreased the production of NO at non-cytotoxic concentrations. nih.govresearchgate.net Similarly, other labdane diterpenoids isolated from the rhizomes of Alpinia japonica exhibited inhibitory effects on NO production in lipopolysaccharide-induced RAW264.7 macrophages, with IC50 values ranging from 14.6 to 34.3 μM. researchgate.net

Influence on Cytokine Production (e.g., IL-6, IL-8)

The modulation of cytokine production is a key aspect of the anti-inflammatory activity of labdane diterpenoids. A purified labdane diterpenoid from Ocimum labiatum, identified as Labda-8(17),12E,14-triene-2R,18-diol, was tested at a non-toxic concentration of 50 μM on peripheral blood mononuclear cells (PBMCs). nih.gov This compound significantly inhibited the production of several pro-inflammatory cytokines. nih.gov However, the production of Interleukin-6 (IL-6), which can have both pro- and anti-inflammatory roles, was significantly up-regulated by the compound. nih.gov In contrast, the crude extract of O. labiatum at a non-cytotoxic concentration of 25 μg/mL significantly decreased the production of pro-inflammatory cytokines IL-2, IL-4, IL-6, and IL-17A. nih.gov

| Cytokine | Effect of Labda-8(17),12E,14-triene-2R,18-diol (50 μM) on PBMCs nih.gov |

| IL-2 | Significantly down-regulated |

| IL-4 | Significantly down-regulated |

| IL-10 | Significantly down-regulated |

| IFN-γ | Significantly down-regulated |

| TNF | Significantly down-regulated |

| IL-17A | Significantly down-regulated |

| IL-6 | Significantly up-regulated |

Inhibition of AP-1 Transcription Factor Activity

The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in inflammation and cell proliferation. A labdane diterpenoid isolated from Ocimum labiatum was tested for its activity against the c-Jun component of AP-1 in phytohemagglutinin (PHA) stimulated PBMCs. nih.gov The compound significantly inhibited AP-1 at a concentration of 50 μM, but not at lower concentrations of 25 μM and 10 μM. nih.govresearchgate.net This suggests that the anti-inflammatory mechanism of this labdane diterpenoid involves the inhibition of the AP-1 signaling pathway. researchgate.net

Cytostatic and Cytotoxic Effects on Cancer Cell Lines In Vitro

Labdane-type diterpenoids, including this compound and its derivatives, have been investigated for their potential as anticancer agents, demonstrating both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects in various cancer cell lines.

Research has shown that the antiproliferative effect of some anticancer agents is primarily cytostatic, meaning they inhibit cell proliferation rather than directly causing cell death. nih.gov For instance, certain steroidal compounds have been identified as likely cytostatic agents. nih.gov

A labdane diterpenoid, Labda-8(17),12E,14-triene-2R,18-diol, isolated from Ocimum labiatum, exhibited moderate cytotoxic effects against a breast cancer cell line. nih.gov The cytotoxic concentration (CC50) of this compound was determined to be 112.6 ± 0.2 μM in TZM-bl cells and 70 ± 0.4 μM in peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net

Other related labdane diterpenoids have also shown cytotoxic activity. For example, uasdlabdane D, an ent-labdane diterpenoid, displayed anti-proliferative activity against HBL-100 and T47D cancer cells with IC50 values of 35 and 24 μM, respectively. researchgate.net Furthermore, labdane diterpenoids isolated from the stem bark of Croton oblongifolius, such as 2-acetoxy-3-hydroxy-labda-8(17),12(E)-14-triene and 3-acetoxy-2-hydroxy-labda-8(17),12(E)-14-triene, have been reported to be cytotoxic. researchgate.net

| Compound/Cell Line | Effect | Concentration |

| Labda-8(17),12E,14-triene-2R,18-diol on TZM-bl cells nih.govresearchgate.net | Cytotoxic (CC50) | 112.6 ± 0.2 μM |

| Labda-8(17),12E,14-triene-2R,18-diol on PBMCs nih.govresearchgate.net | Cytotoxic (CC50) | 70 ± 0.4 μM |

| Uasdlabdane D on HBL-100 cells researchgate.net | Anti-proliferative (IC50) | 35 μM |

| Uasdlabdane D on T47D cells researchgate.net | Anti-proliferative (IC50) | 24 μM |

Activity against Specific Cancer Cell Lines

The labdane diterpenoid this compound and its derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. Research has shown that a dihydroxy derivative of this compound, 2,3-dihydroxy-labda-8(17),12(E),14-triene, exhibited moderate, non-specific cytotoxicity against several human tumor cell lines. scielo.brresearchgate.net This suggests a potential for broad-spectrum anticancer activity.

Specifically, the cytotoxic activity has been observed against the following cell lines:

HMO2 and HepG2: A derivative, 2,3-dihydroxy-labda-8(17),12(E),14-triene, showed moderate cytotoxicity against the human liver cancer cell line HepG2. scielo.brresearchgate.net

MCF-7: A related labdane diterpenoid, labda-8(17),12E,14-trien-2α,18-diol, displayed cytotoxic activity against the MCF-7 human breast cancer cell line. semanticscholar.org

KB: A derivative of this compound has been reported to possess cytotoxicity against KB cervical carcinoma cells. researchgate.net

A549, HT-29, and P-388: While direct activity of the parent compound is not specified, various labdane-type diterpenoids have been evaluated against these cell lines, indicating the potential of this structural class. researchgate.netnih.gov

The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2,3-dihydroxy-labda-8(17),12(E),14-triene | KATO-3 | 2.2 | researchgate.net |

| 2,3-dihydroxy-labda-8(17),12(E),14-triene | SW620 | 2.7 | researchgate.net |

| 2,3-dihydroxy-labda-8(17),12(E),14-triene | CHAGO | 3.3 | researchgate.net |

| 2,3-dihydroxy-labda-8(17),12(E),14-triene | HepG2 | 3.7 | researchgate.net |

| 2,3-dihydroxy-labda-8(17),12(E),14-triene | BT474 | 4.6 | researchgate.net |

| 17-Acetoxylabda-7,12(E),14-triene | BT474 | 4.7 | scribd.com |

| 17-Acetoxylabda-7,12(E),14-triene | CHAGO | 5.7 | scribd.com |

| 17-Acetoxylabda-7,12(E),14-triene | HepG2 | 6.5 | scribd.com |

Interference with Cellular Processes

The anticancer activity of labdane diterpenoids, including those related to this compound, is often linked to their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as apoptosis and cell cycle progression.

Apoptosis: Labdane-type diterpenes have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for eliminating malignant cells. For instance, the related compound sclareol (B1681606) can induce apoptosis in breast cancer cells. nih.gov Another diterpenoid was found to trigger apoptosis in oral cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

Cell Cycle Progression: These compounds can also arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Sclareol, for example, has been observed to cause a G0/G1 phase arrest in breast cancer cells, which is independent of the tumor suppressor protein p53. nih.gov Some extracts containing related compounds have also demonstrated the ability to halt the cell cycle at the G0/G1 phase in various cancer cell lines. monash.edu

Modulation of Protooncogene Expression

The expression of proto-oncogenes, which can drive cancer development when mutated or overexpressed, can be modulated by labdane diterpenoids.

c-myc and bcl-2: The c-myc and bcl-2 genes are critical regulators of cell proliferation and apoptosis, respectively. nih.govwaocp.orgnih.govekb.eg A derivative of labdane has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. wsimg.com This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction. The co-expression of c-MYC and BCL2 is often associated with a poor prognosis in certain types of lymphoma. waocp.org

Antimicrobial and Antitubercular Activities

Efficacy against Bacterial Pathogens

This compound and its analogs have shown promise as antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

Mycobacterium tuberculosis: Several labdane diterpenoids have been reported to exhibit activity against M. tuberculosis. semanticscholar.orgfrontiersin.org For example, 2α-hydroxylabda-8(17),12E,14-trien-18-oic acid was found to be active against this bacterium. semanticscholar.org The emergence of multidrug-resistant (MDR) strains of M. tuberculosis underscores the urgent need for new antitubercular agents, and plant-derived compounds are a valuable source for such discoveries. nih.gov

Methicillin-Resistant Staphylococcus aureus (MRSA): Some labdane derivatives have demonstrated activity against MRSA. semanticscholar.orgsemanticscholar.org The ability of these compounds to combat drug-resistant bacteria highlights their potential in addressing the growing problem of antibiotic resistance. mdpi.com

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound/Derivative | Pathogen | Activity | Reference |

|---|---|---|---|

| 2α-hydroxylabda-8(17),12E,14-trien-18-oic acid | Mycobacterium tuberculosis | Active | semanticscholar.org |

| Labdane Diterpenoids | Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | semanticscholar.org |

Antifungal Properties

In addition to antibacterial activity, certain derivatives of this compound have shown antifungal properties.

Candida species: A derivative of this compound has been reported to have antifungal activity against several Candida species. researchgate.net Another study found that some labdane compounds showed activity against Candida albicans. chula.ac.th Saponins from other plant sources have also demonstrated significant antifungal activity against Candida species, sometimes comparable to the standard drug fluconazole. mdpi.com

Mosquitocidal Applications

The biological activities of this compound and related compounds extend to insecticidal applications, specifically as mosquitocidal agents.

Aedes aegypti larvae: A derivative of this compound has been reported to have mosquitocidal activity against the larvae of Aedes aegypti, the primary vector for dengue fever. researchgate.net The search for natural larvicides is crucial for controlling mosquito populations and the diseases they transmit, especially in light of increasing insecticide resistance. nih.govresearchgate.netfrontiersin.orgnih.govannals-parasitology.eu

Enzyme Modulatory Activities

Research into the enzyme modulatory effects of this compound derivatives has identified their potential to interact with key enzymes, suggesting a role in various physiological processes. Notably, certain derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation.

In one study, two derivatives, 3α-hydroxy-ent-labda-8(17),12E,14-triene-18-oic acid and 3α-hydroxy-ent-labda-8(17),12E,14-triene-18-ol, were assessed for their PTP1B inhibitory potential. blrcl.org Both compounds demonstrated the ability to inhibit this enzyme with IC50 values of 4.11 µM and 8.33 µM, respectively. blrcl.org This inhibitory action on PTP1B suggests a potential for these compounds to modulate insulin (B600854) signaling pathways, a key area of interest in metabolic disease research.

Another investigation into oxygenated labdane diterpenoids, including 2α-hydroxy-8(17), (12E), 14-labdatriene, found that these compounds generally exhibited lesser protein tyrosine phosphatase-1B inhibitory properties when compared to other classes of natural compounds like fridooleanenes.

The following table summarizes the in vitro PTP1B inhibitory activity of these this compound derivatives.

| Compound Name | Target Enzyme | Observed Effect | IC50 Value |

| 3α-hydroxy-ent-labda-8(17),12E,14-triene-18-oic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 4.11 µM |

| 3α-hydroxy-ent-labda-8(17),12E,14-triene-18-ol | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 8.33 µM |

Immunomodulatory Effects and Immune Cell Function Modulation

The immunomodulatory potential of this compound derivatives has been explored through in vitro studies on immune cells, particularly focusing on their influence on cytokine production. Cytokines are crucial signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis.

A key study investigated the effects of labda-8(17),12E,14-triene-2α,18-diol on cytokine production in peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net In this research, the compound was found to significantly down-regulate the production of several pro-inflammatory cytokines. nih.govresearchgate.net This suggests a potential anti-inflammatory action by modulating the response of immune cells.

At a non-toxic concentration of 50 µM, labda-8(17),12E,14-triene-2α,18-diol was observed to significantly decrease the levels of key cytokines involved in the Th1, Th2, and Th17 inflammatory pathways. nih.govresearchgate.net Conversely, the production of Interleukin-6 (IL-6), a cytokine with a dual role as both a pro-inflammatory and anti-inflammatory mediator, was significantly up-regulated by the compound. nih.govresearchgate.net The upregulation of IL-6, which can also be involved in regenerative and anti-inflammatory processes, indicates a complex modulatory effect on the immune system.

The detailed effects of labda-8(17),12E,14-triene-2α,18-diol on cytokine production in in vitro models are presented in the table below.

| Compound Name | Cell Model | Cytokine | Observed Effect |

| labda-8(17),12E,14-triene-2α,18-diol | Peripheral Blood Mononuclear Cells (PBMCs) | Pro-inflammatory Cytokines | Down-regulation |

| labda-8(17),12E,14-triene-2α,18-diol | Peripheral Blood Mononuclear Cells (PBMCs) | Interleukin-6 (IL-6) | Up-regulation |

Structure Activity Relationship Sar Studies for 12e Labda 8 17 ,12,14 Triene Analogs

Influence of Structural Modifications on Biological Potency

Systematic modifications of the labdane (B1241275) skeleton have provided valuable insights into the structural requirements for biological activity. These modifications span the decalin core, the C-8 substituent, and, most critically, the nature of the side chain at C-9.

The decalin moiety, the bicyclic core of the labdane structure, can be substituted with various functional groups that modulate biological activity. For instance, the presence of hydroxyl or carbonyl groups at different positions of the decalin rings can influence the molecule's polarity and its interaction with biological targets. Specifically, modifications at C-6 and C-7 of the decalin moiety, such as the introduction of a double bond between these positions and a carbonyl group at C-6, have been observed in several active labdane diterpenes mdpi.com. However, the side chain at C-9 is often considered the primary determinant of cytotoxic potency nih.govnih.gov.

The nature of the substituent at the C-8 position also plays a role in the biological activity profile. While many naturally occurring labdane diterpenes possess an exomethylene group at this position, variations such as a methyl, aldehyde, or hydroxymethyl group can alter the molecule's efficacy mdpi.com.

The most significant variations in biological potency are observed with modifications to the side chain attached to C-9. The presence of a furan (B31954) ring in the side chain is a critical feature for the cytotoxicity of many labdane diterpenes nih.govnih.gov. Analogs of (12E)-labda-8(17),12,14-triene that contain a furan ring often exhibit enhanced cytotoxic effects compared to those with other substituents. For example, studies have shown that the furan ring can increase cytotoxic activity by nearly twofold when compared to an α,β-unsaturated γ-lactone ring with a methoxy (B1213986) group at C-15 nih.gov.

Furthermore, the conjugation of a trans double bond to the furan ring in the side chain has been identified as a factor that can enhance cytotoxic activity nih.gov. This suggests that the electronic properties and the spatial arrangement of the side chain are crucial for its interaction with cellular targets.

Conversely, the absence of specific features in the side chain can lead to a significant decrease in cytotoxicity. For instance, the lack of an α,β-unsaturated γ-lactone ring in some analogs resulted in diminished cytotoxic activity, even when other potentially favorable structural features were present in the decalin moiety mdpi.com. This underscores the pivotal role of the side chain's chemical reactivity in mediating the biological effects of these compounds.

Below is a data table summarizing the structure-activity relationships of selected labdane diterpene analogs, highlighting the influence of side chain modifications on their cytotoxic activity.

| Compound/Analog | Key Structural Features of the Side Chain at C-9 | Observed Biological Potency (Cytotoxicity) | Reference |

| Analog A | Furan ring | High | nih.govnih.gov |

| Analog B | Furan ring with a conjugated trans double bond | Increased | nih.gov |

| Analog C | α,β-Unsaturated γ-lactone ring | Moderate to High | nih.govnih.gov |

| Analog D | α,β-Unsaturated γ-lactone ring with a methoxyl group at C-15 | Lower than furan-containing analogs | nih.gov |

| Analog E | Lacks an α,β-unsaturated γ-lactone or furan ring | Significantly decreased or inactive | mdpi.com |

Identification of Key Pharmacophoric Features (e.g., Michael Acceptor)

A key pharmacophoric feature identified in many biologically active labdane diterpenes is the presence of a Michael acceptor system. A Michael acceptor is an α,β-unsaturated carbonyl compound that can undergo a conjugate addition reaction with nucleophiles, such as the thiol groups of cysteine residues in proteins nih.gov. This covalent interaction can lead to the irreversible inhibition of key cellular targets, thereby exerting potent biological effects.

In the context of labdane diterpenes, the α,β-unsaturated γ-lactone ring found in the side chain of many cytotoxic analogs serves as a classic Michael acceptor thieme-connect.com. The electrophilic β-carbon of this system is susceptible to nucleophilic attack, leading to the formation of covalent adducts with biological macromolecules. This mechanism is believed to be a significant contributor to the cytotoxic and anti-inflammatory properties of these compounds. The importance of this moiety is highlighted by the observation that its absence often leads to a dramatic reduction in cytotoxic activity mdpi.comnih.gov.

The incorporation of a Michael acceptor has been shown to significantly enhance the antitumor activity of other terpenoid compounds, lending further support to its importance as a pharmacophoric feature nih.gov. For labdane diterpenes, this feature is particularly associated with the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival researchgate.net. By covalently modifying components of the NF-κB pathway, these compounds can effectively block its pro-inflammatory and anti-apoptotic functions.

The reactivity of the Michael acceptor can be modulated by the surrounding chemical environment. For instance, the presence of an exocyclic double bond or a diene system conjugated with the lactone carbonyl can enhance the electrophilicity of the β-carbon, thereby increasing its reactivity and, consequently, the biological potency of the compound thieme-connect.com.

Stereochemical Determinants of Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For labdane diterpenes, the stereochemistry of the decalin core and the substituents plays a crucial role in their interaction with specific biological targets.

Naturally occurring labdane diterpenes typically possess a trans-fused decalin ring system at the C-5 and C-10 positions mdpi.com. This specific stereochemical configuration imparts a rigid, chair-chair conformation to the bicyclic core, which is thought to be important for proper binding to target proteins. Labdanes with a cis-ring junction are rare in nature mdpi.com.

While detailed stereospecific SAR studies on this compound analogs are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action suggest that specific enantiomers or diastereomers are likely to exhibit significantly different biological activities. The configuration at C-13 in the side chain, for instance, has been noted as a factor that can determine the antimicrobial activity of some labdane diterpenes researchgate.net. This highlights the importance of controlling the stereochemistry during the synthesis of new analogs to optimize their biological potency.

Ecological and Evolutionary Significance of 12e Labda 8 17 ,12,14 Triene Metabolism

Role as Phytoalexins in Plant Defense

Labdane-related diterpenoids, the class to which (12E)-labda-8(17),12,14-triene belongs, are key players in plant defense systems, often functioning as phytoalexins. Phytoalexins are antimicrobial and sometimes anti-herbivore compounds that are synthesized by plants at sites of pathogen infection or stress. This defensive role is a primary driver of their metabolic diversity. nih.govnih.gov

Labdane-related diterpenoids (LRDs) mediate interactions between plants and their environments, particularly in defending against microorganisms and herbivores. researchgate.net In major cereal crops such as rice (Oryza sativa), LRDs have been identified as critical phytoalexins that help combat both biotic and abiotic stress. nih.gov For instance, rice produces a suite of LRDs, including momilactones and oryzalexins, in response to fungal pathogens like Magnaporthe oryzae (rice blast fungus) and bacterial pathogens. These compounds are known to accumulate at infection sites, inhibiting the growth and spread of the invading microbes. nih.gov

Research has demonstrated that the biosynthesis of these defensive compounds is often organized in biosynthetic gene clusters (BGCs). In rice, two such BGCs for LRD production are located on chromosomes 2 and 4. nih.gov The targeted removal of these gene clusters has confirmed their central role in plant defense. For example, mutant rice plants lacking the chromosome 2 BGC developed a lesion-mimic phenotype and showed a hypersensitive response, indicating a complex regulatory role for these compounds in plant immunity. nih.gov The selective pressure exerted by pathogens and herbivores is a powerful evolutionary force that drives the diversification of these defensive chemicals. nih.gov

Table 1: Examples of Labdane-Related Diterpenoid Phytoalexins in Plants

| Phytoalexin Family | Example Compounds | Producing Plant | Defensive Role |

|---|---|---|---|

| Momilactones | Momilactone A, Momilactone B | Rice (Oryza sativa) | Antimicrobial (antifungal, antibacterial), Allelopathic |

| Oryzalexins | Oryzalexin A-F, Oryzalexin S | Rice (Oryza sativa) | Antifungal (e.g., against Magnaporthe oryzae) |

| Gibberellins (B7789140) | (Not a phytoalexin) | All higher plants | Phytohormone for growth and development |

Evolution of Diterpene Synthase Gene Families and Metabolic Diversity

The vast structural diversity observed in labdane-related diterpenoids is a direct consequence of the evolution of the enzymes that synthesize them, primarily diterpene synthases (diTPSs). The evolutionary history of these gene families is closely linked to the essential metabolic pathway for gibberellins (GAs), which are themselves labdane-related diterpenoid phytohormones required for normal plant growth and development. nih.govnih.gov

The biosynthesis of GAs in higher plants provides a fundamental genetic reservoir from which genes for specialized, defensive diterpenoid metabolism have evolved. nih.gov This process typically occurs through gene duplication and neofunctionalization. A gene involved in GA biosynthesis, such as one encoding an ent-copalyl diphosphate (B83284) synthase (ent-CPS) or an ent-kaurene (B36324) synthase (KS), undergoes duplication. nih.gov Over evolutionary time, one copy maintains its original function in producing GAs, while the other copy accumulates mutations that alter its catalytic activity, leading to the production of novel diterpene skeletons. This "neofunctionalization" allows the plant to explore new chemical defenses without compromising essential primary metabolism. nih.gov

This evolutionary pattern has been well-documented in cereal crops like rice, wheat, and maize. These plants possess homologous genes for diTPSs that are responsible for producing defense-related LRDs, and these genes are believed to have been derived from the ancestral GA biosynthetic genes. nih.gov The result is a remarkable diversification of chemical structures from a common labdane-related precursor. The diversification is further amplified by the action of tailoring enzymes, such as cytochrome P450 monooxygenases and acyltransferases, which modify the initial diterpene backbone to create a wide array of final products. mdpi.comnih.gov

Table 2: Key Diterpene Synthase Classes and Their Products

| Enzyme Class | Function | Precursor | Example Products |

|---|---|---|---|

| Class II diTPS (e.g., CPS) | Protonation-initiated cyclization of GGPP | Geranylgeranyl diphosphate (GGPP) | Copalyl diphosphate (CPP) intermediates |

| Class I diTPS (e.g., KS, KSL) | Ionization-dependent cyclization/rearrangement | Copalyl diphosphate (CPP) | ent-Kaurene, Casbene, Labda-7,13(16),14-triene ebi.ac.uk |

Chemotaxonomic Utility of Labdane (B1241275) Diterpenoids

Chemotaxonomy is the classification of organisms based on their chemical constituents. The structural diversity and often restricted distribution of secondary metabolites like labdane diterpenoids make them valuable chemotaxonomic markers. researchgate.net The presence, absence, or relative abundance of specific labdane-type compounds can provide a chemical "fingerprint" that helps to delineate taxonomic relationships between species and genera. researchgate.net

Labdane diterpenoids are particularly abundant in certain plant families, such as the Lamiaceae, Asteraceae, and in conifers, making them useful for taxonomic studies within these groups. researchgate.netnih.gov For example, different species within the genus Leonotis (Lamiaceae family) can be characterized by their unique profiles of labdane diterpenoids like nepetaefolin, leonotin, and leonotinin. nih.gov Similarly, the genus Isodon is known for producing a variety of labdane-type diterpenes. researchgate.net

While the potential of these compounds as chemotaxonomic markers is significant, their application can be limited by the availability of reference standards and comprehensive chromatographic data for many of the less common derivatives. researchgate.net Nevertheless, as analytical techniques improve, the analysis of labdane diterpenoid profiles will continue to be a powerful tool for understanding the evolutionary and taxonomic relationships among plants.

Future Directions and Emerging Research Perspectives

Advanced Elucidation of Biosynthetic Pathways and Tailoring Enzymes

The biosynthesis of the labdane (B1241275) skeleton, including (12E)-labda-8(17),12,14-triene, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govacs.org The formation of the characteristic bicyclic core is a two-step process catalyzed by diterpene synthases (diTPSs). nih.gov First, a class II diTPS, such as a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (CPP) intermediate. acs.orgnih.gov Subsequently, a class I diTPS utilizes this intermediate to generate the final diterpene hydrocarbon skeleton through ionization of the diphosphate moiety and subsequent reactions. nih.gov For this compound, a specific synthase has been identified that converts (+)-copalyl diphosphate directly into the final triene structure. expasy.org

While this fundamental pathway is understood, significant opportunities exist for deeper elucidation. A primary future direction is the comprehensive characterization of tailoring enzymes , which are crucial for generating the vast structural diversity observed in labdane-related diterpenoids. acs.org These enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and various oxidoreductases, modify the initial hydrocarbon scaffold through reactions like oxidation, hydroxylation, and methylation. nih.govrsc.org

Key research perspectives include:

Genome Mining: Systematically searching fungal and bacterial genomes for uncharacterized diTPS and CYP gene clusters. acs.orgbeilstein-journals.org This approach has already proven effective in identifying novel biosynthetic pathways for labdane-related compounds in fungi like Aspergillus and bacteria such as Streptomyces. acs.orgexpasy.org

Heterologous Expression: Expressing silent or cryptic biosynthetic gene clusters from their native organisms in more genetically tractable hosts, such as Aspergillus nidulans. nih.gov This technique can activate the production of previously undetected labdane diterpenes and facilitate the functional characterization of the enzymes involved. nih.gov

Enzyme Structure-Function Studies: Determining the crystal structures of key diTPS and tailoring enzymes to understand the molecular basis for their substrate specificity and catalytic mechanisms. This knowledge is essential for predicting product outcomes and for future protein engineering efforts. nih.gov

| Enzyme Class | Role in Labdane Biosynthesis | Example |

| Class II Diterpene Synthase | Catalyzes the initial bicyclization of GGPP to a copalyl diphosphate (CPP) intermediate. acs.orgnih.gov | Copalyl Diphosphate Synthase (CPS) acs.org |

| Class I Diterpene Synthase | Converts the CPP intermediate into the final diterpene hydrocarbon skeleton. nih.gov | This compound synthase expasy.org |

| Tailoring Enzymes | Modify the core labdane scaffold to create structural diversity through oxidation, methylation, etc. nih.govrsc.org | Cytochrome P450 Monooxygenases (CYPs) nih.govacs.org |

Development of Chemoenzymatic Synthesis and Biocatalysis for Analog Production

While total chemical synthesis of complex natural products like labdane diterpenes is possible, it often involves lengthy and complex routes. nih.gov An emerging and powerful alternative is chemoenzymatic synthesis , which combines the efficiency of biological catalysts with the flexibility of chemical reactions. nih.govnih.gov This modular approach is particularly promising for producing analogs of this compound that are not readily accessible from natural sources.

The core strategy involves using terpene synthases with chemically modified, non-natural precursors to generate novel molecular structures. nih.gov This allows for the targeted introduction of different functional groups or structural motifs to probe structure-activity relationships or enhance biological properties.

Future research in this area will likely focus on:

Substrate Engineering: Synthesizing modified versions of GGPP or CPP to be used as substrates for labdane synthases. This could enable the production of a wide array of halogenated, alkylated, or otherwise functionalized labdane analogs. nih.gov

Enzyme Engineering: Modifying the active sites of diTPS and tailoring enzymes through directed evolution or site-directed mutagenesis. This could alter their product specificity, allowing for the creation of new labdane skeletons or the introduction of oxidative modifications at different positions. researchgate.net

Biocatalytic Cascades: Developing one-pot reactions where multiple enzymes (e.g., a synthase followed by a series of CYPs) are used sequentially to build complex, highly decorated labdane molecules from simple precursors. This mimics the efficiency of natural biosynthetic pathways. nih.gov

Detailed Mechanistic Investigations of Biological Activities

Derivatives of the labda-8(17),12,14-triene scaffold have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. researchgate.netresearchgate.netresearchgate.net For instance, a related dialdehyde (B1249045), (E)-labda-8(17),12-diene-15,16-dial, has shown cytotoxic activity against several human cancer cell lines, while a diol derivative exhibited potential to inhibit the synthesis of pro-inflammatory cytokines. researchgate.netresearchgate.net

Despite these promising findings, a significant gap exists in the understanding of their molecular mechanisms of action. A crucial future direction is to move beyond preliminary activity screening to detailed mechanistic studies. This involves identifying the specific cellular targets and pathways through which these compounds exert their effects.

Emerging research perspectives to address this include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or cellular components that labdane diterpenoids bind to.

Pathway Analysis: Using transcriptomics (RNA-seq) and other systems biology approaches to understand how these compounds alter gene expression and signaling pathways in cancer cells or immune cells.

Computational Modeling: Utilizing molecular docking and simulation studies to predict the binding modes of labdane derivatives to their putative protein targets, guiding the design of more potent and selective analogs. researchgate.net

| Reported Activity | Associated Labdane Derivative |

| Cytotoxicity | (E)-labda-8(17),12-diene-15,16-dial researchgate.net |

| Anti-inflammatory | Labda-8(17),12E,14-triene-2α,18-diol researchgate.net |

| Antimicrobial | Zerumin A (a derivative of a related labdadiene dialdehyde) researchgate.net |

Exploration of Novel Natural Sources and Uncharted Biosynthetic Diversity

The discovery of novel natural products is fundamental to drug discovery and biotechnology. While this compound and its relatives have been found in plants and fungi, there is vast untapped biosynthetic potential in the microbial world. nih.govresearchgate.net The isolation of the synthase for this compound from the bacterium Streptomyces cyslabdanicus underscores that bacteria are a promising, yet underexplored, source of labdane diversity. expasy.org

Future exploration will concentrate on:

Marine and Extremophilic Microorganisms: Investigating fungi and bacteria from unique environments, such as marine sponges or hydrothermal vents, which are known to produce novel secondary metabolites as a result of evolutionary pressures. nih.gov The discovery of new labdanes from an Antarctic sponge-derived fungus highlights the potential of this approach. nih.gov

Metagenomic Analysis: Directly sequencing DNA from environmental samples (e.g., soil, marine sediments) to find biosynthetic gene clusters for labdane synthases without the need to culture the host organisms. This provides access to the "dark matter" of microbial biosynthetic diversity.

Phylogenetic Probing: Investigating phylogenetically diverse and uncharacterized fungal and bacterial lineages for the presence of labdane-related biosynthetic genes. acs.org This targeted approach can efficiently identify novel enzymatic machinery and the unique compounds they produce. acs.org

常见问题

Q. What enzymatic pathways synthesize (12E)-labda-8(17),12,14-triene?

The compound is primarily synthesized via lyase enzymes such as this compound synthase (EC 4.2.3.193) in Streptomyces cyslabdanicus and labdatriene synthase (EC 4.2.3.99) in Oryza sativa. These enzymes catalyze the conversion of copalyl diphosphate into the triene structure, releasing diphosphate .

Q. What analytical methods confirm the structural identity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are standard for structural elucidation. For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography may be employed .

Q. Which natural sources produce this compound?

It is biosynthesized in bacteria (e.g., Streptomyces spp.), plants (e.g., rice), and Curcuma ainada Roxb. rhizomes. These systems often yield derivatives with varying bioactivities .

Q. How does the 8(17) double bond influence chemical reactivity?

The 8(17) double bond participates in cationic cyclization and oxidative rearrangements, as demonstrated in studies using chromium(VI) reagents to form functionalized labdane derivatives .

Advanced Research Questions

Q. How can conflicting product yields from homologous synthases (e.g., CldD vs. OsKSL10) be resolved?

Discrepancies may arise from differences in enzyme kinetics, substrate specificity, or competing side reactions. Comparative kinetic assays (e.g., Michaelis-Menten parameters) and structural analysis of enzyme active sites can identify mechanistic variations .

Q. What computational approaches predict the bioactivity of labdane derivatives?

Molecular dynamics (MD) simulations and molecular mechanics-generalized Born surface area (MM-GBSA) calculations are effective. For example, MD simulations of angustine (a labdane analog) revealed stable binding to α-glucosidase, correlating with experimental inhibition data .

Q. How do C-15/C-16 functionalizations alter bioactivity?

Derivatives like (E)-labda-8(17),12-dien-15,16-dial exhibit enhanced antimicrobial activity compared to non-functionalized analogs. Structure-activity relationship (SAR) studies via chemical transformations (e.g., oxidation to aframodial) can pinpoint critical functional groups .

Q. What challenges arise in heterologous expression of labdatriene synthases?

Issues include low enzyme solubility, incorrect folding in E. coli, or incompatible cofactors. Codon optimization, chaperone co-expression, or using alternative hosts (e.g., Saccharomyces cerevisiae) may improve yield .

Q. How to resolve contradictions between in vitro and in silico enzyme activity data?

Validate predictions with mutagenesis studies (e.g., active-site residue substitutions) and orthogonal assays (e.g., isotope labeling to track reaction intermediates). Cross-referencing with structural databases (e.g., UniProtKB) ensures alignment with known enzyme mechanisms .

Q. What strategies optimize the isolation of labdane trienes from complex matrices?

Use hyphenated techniques like LC-MS-guided fractionation or preparative thin-layer chromatography (PTLC). For plant extracts, sequential solvent partitioning (e.g., hexane → ethyl acetate) enhances purity .

Methodological Guidelines

- Experimental Design : For biosynthesis studies, include controls with copalyl diphosphate analogs to test substrate specificity .

- Data Analysis : Use tools like Gaussian for quantum mechanical calculations of stereoelectronic effects or GROMACS for MD simulations .

- Contradiction Management : Compare enzyme kinetic data (e.g., kcat, Km) across homologs to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。